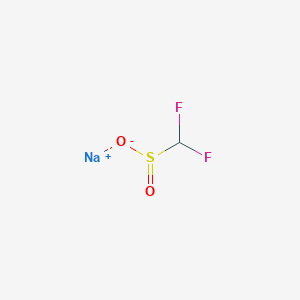

sodium difluoromethanesulfinate

描述

Sodium difluoromethanesulfinate is a chemical compound with the molecular formula CH₃F₂NaO₂S. It is widely recognized for its role as a difluoromethylating agent, which introduces the difluoromethyl group (CHF₂) into various organic molecules. This compound is particularly valued in pharmaceutical and chemical research due to its ability to enhance the properties of bioactive molecules .

作用机制

Target of Action

Sodium difluoromethanesulfinate, also known as Difluoromethanesulfinic acid sodium, primarily targets protonated heteroaromatic bases . These bases play a crucial role in various biochemical reactions and are key components in the structure of many biologically active organic compounds .

Mode of Action

The compound interacts with its targets through a process known as free radical difluoromethylation . This involves the use of this compound in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature . The result is the introduction of a difluoromethyl group into the molecules of the target compounds .

Biochemical Pathways

The introduction of a difluoromethyl group into molecules of biologically active organic compounds can significantly alter their properties . This change can inhibit some metabolic pathways at the molecular level . The difluoromethylation of heteroaromatic compounds is among the most promising methods of direct introduction of a CHF2 group .

Pharmacokinetics

This is due to the increased membrane permeability compared to typical donors such as OH and NH groups . The replacement of hydrogen by fluorine can enhance the selectivity for tissues and organs, and generally reduce the effective therapeutic dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alteration of the target compounds’ properties. The introduction of a difluoromethyl group changes the lipophilicity profile of the resulting compound . This can lead to increased membrane permeability and inhibition of certain metabolic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s difluoromethylation process is carried out in a two-phase system (methylene chloride–water) at room temperature . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of other chemical agents .

准备方法

Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of difluoromethyl sulfone with sodium hydroxide. Another method includes the electrochemical oxidation of difluoromethylated indoles under catalyst- and oxidant-free conditions . This green and efficient method uses this compound as the fluorinating reagent, yielding various indole derivatives with difluoromethylation at the C-2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

化学反应分析

Types of Reactions: Sodium difluoromethanesulfinate undergoes various chemical reactions, including:

Radical Reactions: It can participate in free radical reactions with alkenes, heteroatoms, isocyanates, aromatic heterocycles, and cyclopropanes.

Substitution Reactions: It is used in nucleophilic substitution reactions to introduce the difluoromethyl group into organic molecules.

Common Reagents and Conditions:

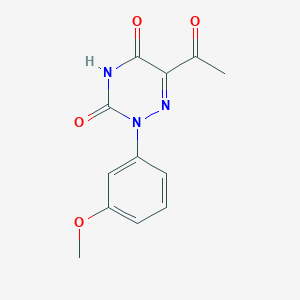

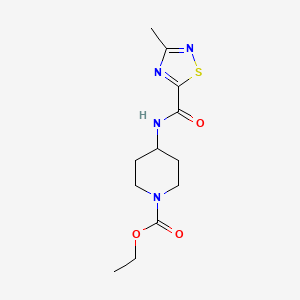

Major Products: The major products formed from these reactions include difluoromethylated heteroaromatic compounds, such as methyl pyridine-4-carboxylate, pyridine-4-carbonitrile, and 2-amino-1,3,4-thiadiazole .

科学研究应用

Sodium difluoromethanesulfinate has a wide range of applications in scientific research:

相似化合物的比较

Sodium trifluoromethanesulfinate: Similar to sodium difluoromethanesulfinate, it is used as a fluorinating agent but introduces a trifluoromethyl group (CF₃) instead of a difluoromethyl group (CHF₂).

Zinc difluoromethanesulfinate: Another difluoromethylating agent that can be used in radical reactions to introduce the difluoromethyl group into organic molecules.

Uniqueness: this compound is unique due to its ability to introduce the difluoromethyl group under mild reaction conditions, making it a versatile and valuable reagent in both academic and industrial research .

属性

IUPAC Name |

sodium;difluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSLFYACKIPNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275818-95-6 | |

| Record name | Sodium difluoromethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes sodium difluoromethanesulfinate a desirable reagent for difluoromethylation reactions?

A1: this compound (HCF2SO2Na) stands out due to its commercial availability, ease of handling, and ability to participate in reactions under mild conditions. This makes it a practical alternative to other difluoromethylating reagents. For instance, research highlights its use in synthesizing difluoromethylated indoles at room temperature without requiring external catalysts or oxidants [].

Q2: How does this compound act as a difluoromethylating agent?

A2: While the exact mechanisms can vary depending on the reaction conditions, studies suggest that this compound often acts as a difluoromethyl radical source [, ]. This radical then reacts with the target molecule, leading to the incorporation of the CF2H group. For example, electrochemical studies indicate a radical pathway for the difluoromethylation of indoles at the C-2 position using this compound [].

Q3: Can you provide examples of specific reactions where this compound has been successfully used for difluoromethylation?

A3: Certainly! this compound has proven effective in various difluoromethylation reactions. Some notable examples include:

- Synthesis of CF2H-substituted secondary amines: this compound reacts with aromatic aldehydes, amines, and visible light to produce a diverse range of fluorinated secondary amines in good yields []. This reaction showcases its utility in multicomponent reactions.

- Difluoromethylation of indoles: Electrochemical methods utilize this compound to introduce the CF2H group at the C-2 position of indoles in a catalyst- and oxidant-free manner [].

- N-ortho-selective difluoromethylation of N-oxides: this compound enables the selective difluoromethylation of quinoline and isoquinoline N-oxides at the ortho position relative to the nitrogen atom under electrochemical conditions [].

- Three-component difluorobenzylation of quinoxalin-2(1H)-ones: this compound participates in a photo-catalyzed reaction with quinoxalin-2(1H)-ones and vinylarenes to yield difluorobenzylated quinoxalin-2(1H)-ones, highlighting its versatility in constructing complex molecules [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)

![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)

amine](/img/structure/B2935475.png)

![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)

![2-(2-fluorophenoxy)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2935486.png)

![1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2935490.png)

![3,4-Dihydro-2H-naphthalen-1-ylidene]amino 4-methylbenzenesulfonate](/img/structure/B2935494.png)